

Toxicological Profile of 1-Phenyl-2-pentanol: An In-Depth Technical Guide

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Compound of Interest

Compound Name: 1-Phenyl-2-pentanol

Cat. No.: B045728

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Disclaimer: Specific toxicological data for **1-Phenyl-2-pentanol** (CAS No. 705-73-7) is limited in publicly available literature. This technical guide provides a comprehensive overview based on available information for structurally similar compounds, including phenylethyl alcohol, 4-methyl-1-phenylpentan-2-ol, and 1-phenyl-2-propanol. The data from these analogues are used to infer the potential toxicological profile of **1-Phenyl-2-pentanol**.

Executive Summary

1-Phenyl-2-pentanol is an aromatic alcohol used as a fragrance and flavoring ingredient. Based on evaluations of structurally related compounds by regulatory bodies such as the European Food Safety Authority (EFSA), it is not expected to pose a significant health risk at current levels of exposure. This guide summarizes the available toxicological data for key endpoints, including acute toxicity, repeated-dose toxicity, genotoxicity, and reproductive/developmental toxicity, primarily drawing from studies on analogous substances. The methodologies for pivotal toxicological assays are also detailed to provide a comprehensive understanding of the safety evaluation process for this class of compounds.

Chemical and Physical Properties

Property	Value	Reference
Chemical Name	1-Phenyl-2-pentanol	-
Synonyms	alpha-Propylphenethyl alcohol	[1]
CAS Number	705-73-7	[2]
Molecular Formula	C ₁₁ H ₁₆ O	[1]
Molecular Weight	164.24 g/mol	[1]

Toxicological Data Summary

The following tables summarize the quantitative toxicological data available for compounds structurally related to **1-Phenyl-2-pentanol**.

Acute Toxicity

Compound	Species	Route	LD ₅₀	Reference
Phenylethyl alcohol	Rat (male & female)	Oral	1603.3 mg/kg	[3]
Phenylethyl alcohol	Mouse	Oral	0.8 - 1.5 g/kg	[4]
Phenylethyl alcohol	Rabbit	Dermal	0.8 g/kg	[5]
4-Methyl-2-pentanol	Rabbit	Oral	2,821 mg/kg	[6]

Repeated-Dose Toxicity

Compound	Species	Duration	NOAEL	Effects Observed at Higher Doses	Reference
4-methyl-1-phenylpentan-2-ol	Rat (male & female)	13 weeks	10 mg/kg/day	Decreased weight gain, mild proteinuria (females), increased relative liver weight (males), increased caecal weights, decreased serum glucose.	[7]

Genotoxicity

Compound	Assay	Result	Reference
Phenylethyl alcohol	Ames test	Not mutagenic	[5]
4-Methyl-2-pentanol	Mammalian cell cytogenetic assay (rat liver cells)	Negative (with and without metabolic activation)	[8]

Reproductive and Developmental Toxicity

Compound	Species	Study Type	Key Findings	Reference
Phenylethyl alcohol	Rat	Developmental	Malformations and death in pups at doses of 4.3 mg/kg and higher.	[4]
4-Methyl-2-pentanol	Rat	Two-generation reproductive	No reproductive effects up to 2000 ppm.	[8]
4-Methyl-2-pentanol	Rat, Mouse	Developmental	No teratogenic effects; fetal toxicity only observed with maternal toxicity.	[8]

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of **1-Phenyl-2-pentanol** and related compounds are based on internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity (OECD TG 401)

The acute oral toxicity is determined by administering the test substance in graduated doses to several groups of experimental animals.

- **Test Animals:** Healthy young adult rats of a single strain are used.
- **Dosage:** At least three dose levels are used, spaced appropriately to produce a range of toxic effects and mortality rates. The substance is typically administered by gavage.
- **Observation Period:** Animals are observed for up to 14 days.
- **Parameters Measured:** Mortality, body weight changes, and clinical signs of toxicity are recorded.

- Data Analysis: The LD₅₀ (median lethal dose) is calculated.

Repeated-Dose 13-Week Oral Toxicity Study in Rodents (Based on OECD TG 408)

This study provides information on the possible health hazards likely to arise from repeated exposure over a prolonged period.

- Test Animals: Groups of 15 male and 15 female rats are typically used for each dose group and a control group.[\[7\]](#)
- Dosage: The substance is administered orally in the diet at three or more dose levels, plus a control group, for 13 weeks.[\[7\]](#)
- Clinical Observations: Daily observations for signs of toxicity are performed. Body weight and food consumption are measured weekly.
- Hematology and Clinical Chemistry: Blood samples are collected at termination for analysis of hematological and clinical chemistry parameters.
- Pathology: All animals are subjected to a full gross necropsy. Organs are weighed, and tissues are preserved for histopathological examination.
- Data Analysis: The No-Observed-Adverse-Effect Level (NOAEL) is determined.[\[7\]](#)

Bacterial Reverse Mutation Test (Ames Test) (OECD TG 471)

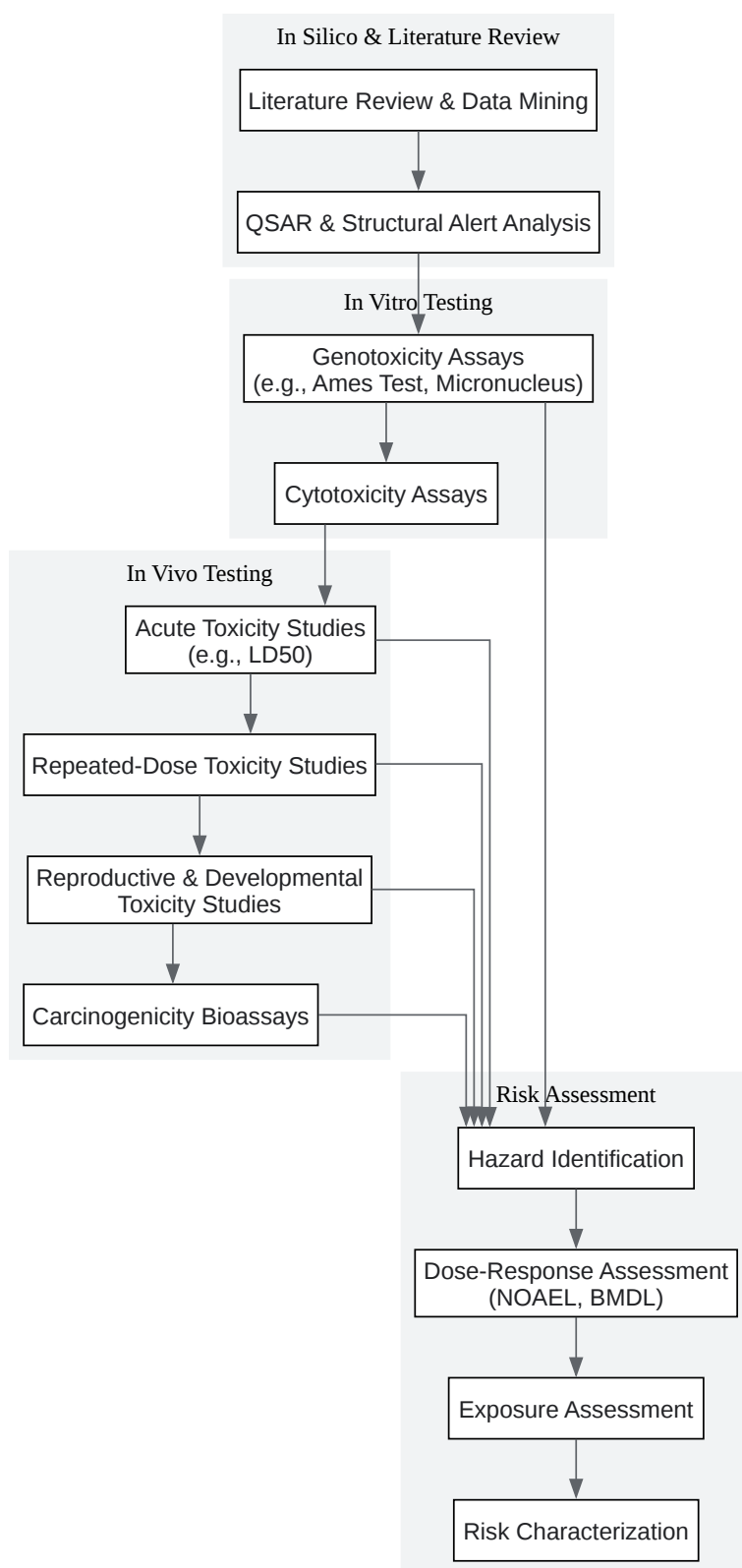
This test is used to detect gene mutations induced by the test substance.

- Test Strains: *Salmonella typhimurium* strains (e.g., TA98, TA100, TA1535, TA1537) are used.
- Metabolic Activation: The test is performed with and without an exogenous metabolic activation system (S9 mix).
- Procedure: The test substance, bacteria, and S9 mix (if applicable) are incubated together. The mixture is then plated on a minimal medium.

- Scoring: The number of revertant colonies is counted after a suitable incubation period.
- Data Analysis: A substance is considered mutagenic if it causes a dose-related increase in the number of revertant colonies.

Visualizations

Toxicological Safety Assessment Workflow



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Caption: A generalized workflow for the toxicological safety assessment of a chemical substance.

Conclusion

While direct toxicological data for **1-Phenyl-2-pentanol** is not readily available, the information from structurally similar compounds such as phenylethyl alcohol and 4-methyl-1-phenylpentan-2-ol suggests a low order of acute toxicity. Repeated-dose studies on analogues indicate a NOAEL of around 10 mg/kg/day in rats, with effects at higher doses primarily related to decreased weight gain and minor organ weight changes.[7] The available genotoxicity data for related compounds are negative.[5][8] Developmental toxicity has been observed for phenylethyl alcohol at relatively low doses, suggesting this may be an endpoint of concern for this class of compounds.[4] Overall, based on the available data for structurally related compounds, **1-Phenyl-2-pentanol** is not expected to be a significant toxicant under normal conditions of use as a flavoring and fragrance ingredient. However, further studies specifically on **1-Phenyl-2-pentanol** would be necessary for a definitive risk assessment.

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